2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(methylthio)phenyl)acetamide
Description
The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(methylthio)phenyl)acetamide features a pyrazole core substituted with 3,5-dimethyl groups and a 1,1-dioxidotetrahydrothiophen-3-yl moiety (sulfolane group). The acetamide linker connects the pyrazole to a 2-(methylthio)phenyl group. Key structural attributes include:
- Sulfolane substituent: A polar sulfone group that enhances solubility and may participate in hydrogen bonding .
- Acetamide bridge: Provides conformational flexibility and hydrogen-bonding capacity via the NH group.
This combination of functional groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfone and thioether interactions are critical.
Properties
IUPAC Name |
2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-12-15(10-18(22)19-16-6-4-5-7-17(16)25-3)13(2)21(20-12)14-8-9-26(23,24)11-14/h4-7,14H,8-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJIKVAVKABTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment:
Environmental factors play a crucial role. pH, temperature, and the presence of other molecules affect the compound’s stability, efficacy, and duration of action. Additionally, interactions with other drugs or dietary components may alter its behavior.
Remember, this compound’s full story awaits further research and experimentation. As scientists unravel its secrets, we’ll gain a deeper understanding of its impact on living systems. 🧪🔬🌱
Biological Activity
The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a novel synthetic derivative that exhibits potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothiophene moiety, a pyrazole ring, and a methylthio-substituted phenyl group. The presence of these functional groups is significant for its biological activity.
| Component | Description |
|---|---|
| Molecular Formula | C15H18N2O2S2 |
| Molecular Weight | 306.44 g/mol |
| CAS Number | Not available |
Anti-inflammatory Activity
Research indicates that compounds with pyrazole and thiophene derivatives often exhibit anti-inflammatory properties. Pyrazoles are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. A study demonstrated that related pyrazole compounds showed significant inhibition of COX-1 and COX-2 activities, suggesting that our compound may similarly affect these pathways .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been well-documented. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the tetrahydrothiophene group may enhance these effects due to its potential role in modulating cellular signaling pathways .
The proposed mechanism of action for the compound involves:
- Inhibition of COX Enzymes : By blocking COX activity, the compound may reduce the production of pro-inflammatory mediators.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly in cancerous cells.
Study 1: Pyrazole Derivatives and Cancer Cell Lines
A study investigated various pyrazole derivatives' effects on A549 lung cancer cells. The results indicated that these compounds significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis and G0/G1 phase arrest in the cell cycle .
Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, a series of pyrazole derivatives were tested for their ability to inhibit TNF-alpha production in LPS-stimulated macrophages. The results showed a marked reduction in TNF-alpha levels, indicating potent anti-inflammatory activity .
ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for evaluating the drug-like potential of any new compound:
| Property | Description |
|---|---|
| Solubility | Moderate solubility in polar solvents |
| Bioavailability | Predicted moderate based on structural characteristics |
| Metabolism | Likely hepatic metabolism due to the presence of aromatic rings |
Scientific Research Applications
Pharmacological Properties
Research indicates that compounds containing similar structural motifs exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with thiophene and pyrazole rings have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been reported to inhibit bacterial growth effectively, suggesting potential applications in treating infections .
- Anticancer Activity : The presence of the pyrazole moiety is associated with anticancer properties in various studies. Compounds designed with this structure have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This suggests a potential application in treating inflammatory diseases .
Case Studies
Several studies highlight the efficacy of compounds structurally related to 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(methylthio)phenyl)acetamide:
Case Study 1: Antimicrobial Evaluation
A series of synthesized compounds were tested for their antimicrobial activity against various bacterial strains. The results indicated that compounds with a thiophene backbone exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating superior efficacy .
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines revealed that certain derivatives led to significant reductions in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases, showcasing their potential as anticancer agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the literature:
Key Comparative Findings
Substituent Effects on Solubility and Reactivity
- The target’s sulfolane group offers superior solubility compared to the 4-nitrophenyl group in , which is highly electron-withdrawing but less polar .
- Trifluoromethyl () and difluoromethyl () groups enhance metabolic stability and electronegativity, whereas the target’s methylthio group balances lipophilicity without significant electronegativity .
Hydrogen Bonding and Crystal Packing
- The target’s acetamide NH acts as a strong hydrogen bond donor, similar to the thioxothiazolidinone NH in . However, the thioxo (C=S) group in is a weaker H-bond acceptor than the sulfone’s oxygen .
- highlights that such differences influence supramolecular aggregation and crystal stability, with sulfones favoring tighter packing due to stronger H-bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
